molecular formula C8H5BrFN3 B3275369 3-bromo-1-(4-fluorophenyl)-1h-1,2,4-triazole CAS No. 623577-63-9

3-bromo-1-(4-fluorophenyl)-1h-1,2,4-triazole

Cat. No. B3275369
Key on ui cas rn: 623577-63-9
M. Wt: 242.05 g/mol
InChI Key: BXDJOYGNKVVADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07282513B2

Procedure details

A mixture of 3-bromo-1,2,4-1H-triazole (prepared as described in Chemische Berichte 1967, 100, 2250) (1.0 g, 6.76 mmol), tri(4-fluorophenyl)bismuth diacetate (prepared by the method described in Synthetic Communications 1996, 4569) (4.53 g, 7.4 mmol), copper (II) acetate (0.25 g, 20 mol %) and N,N,N′,N′-tetramethylguanidine (1.7 mL, 13.5 mmol) in dry tetrahydrofuran (30 mL) was stirred at 50° C. under a balloon of air for 16 hr. The suspension was poured into water (100 mL) and 1M citric acid (30 mL) to give a suspension of pH 3-4. Ethyl acetate (100 mL) was added and the mixture was filtered through Celite®, washing the filter cake with ethyl acetate (100 mL). The two phases of the filtrate were separated and the organic layer was dried (Na2SO4) and concentrated. Flash column chromatography on silica gel, eluting with 25% then 40% ethyl acetate—isohexane, gave 1-(4-fluorophenyl)-3-bromo-1,2,4-1H-triazole as an off-white solid (0.74 g, 45%). δ (1H, 400 MHz, CDCl3) 7.18-7.24 (2H, m), 7.60-7.65 (2H, m), 8.37 (1H, s). MS (ES+) 242, 244 ([MH]+). Step 2: [6S,9R,11R] 2′,3′,4′,5,5′,6,7,8,9,10-Decahydro-2-(1-(4-fluorophenyl)-1,2,4-triazol-3-yl)-5′-(2,2,2-trifluoroethyl)-spiro[6,9-methanobenzocyclooctene-11,3′-[1,2,5]thiadiazole] 1′,1′-dioxide
Quantity
1 g
Type
reactant
Reaction Step One
Name
tri(4-fluorophenyl)bismuth diacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.25 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[C:7]([OH:10])(=[O:9])[CH3:8].[C:11](O)(=O)[CH3:12].[F:15][C:16]1[CH:21]=[CH:20][C:19]([Bi]([C:30]2[CH:35]=[CH:34][C:33](F)=[CH:32]C=2)C2C=CC(F)=CC=2)=[CH:18][CH:17]=1.[CH3:37]N(C)C(N(C)C)=N.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(OCC)(=O)C.O>[C:7]([O:10][CH2:11][CH3:12])(=[O:9])[CH3:8].[CH3:30][CH2:35][CH2:34][CH:33]([CH3:32])[CH3:37].[F:15][C:16]1[CH:21]=[CH:20][C:19]([N:4]2[CH:5]=[N:6][C:2]([Br:1])=[N:3]2)=[CH:18][CH:17]=1 |f:1.2.3,7.8.9,12.13|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NNC=N1
Name
tri(4-fluorophenyl)bismuth diacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.FC1=CC=C(C=C1)[Bi](C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.25 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. under a balloon of air for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a suspension of pH 3-4
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite®
WASH
Type
WASH
Details
washing the filter cake with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The two phases of the filtrate were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash column chromatography on silica gel, eluting with 25%

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OCC.CCCC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(N=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.